molecular formula C14H26O7S B14619390 Dipentyl sulfosuccinate CAS No. 59726-58-8

Dipentyl sulfosuccinate

Cat. No.: B14619390
CAS No.: 59726-58-8
M. Wt: 338.42 g/mol
InChI Key: CBCQTCPKFYFJEU-UHFFFAOYSA-N
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Description

Evolution of Anionic Surfactant Research

Anionic surfactants, molecules possessing a negatively charged headgroup, have long been a cornerstone of chemical technology. researchgate.net Their history began with the widespread use of soap, which was later supplemented by synthetic alternatives. The development of Turkey red oil (sulfated castor oil) marked an early foray into synthetic surfactants, primarily for the textile industry. researchgate.net The 20th century witnessed a rapid expansion of the field with the introduction of higher alcohol sulfates and alkylbenzene sulfonates, which laid the groundwork for the modern surfactant industry. researchgate.netcir-safety.org

Historical Context of Sulfosuccinate (B1259242) Development

The genesis of sulfosuccinate surfactants can be traced to early 20th-century research on esters derived from maleic anhydride (B1165640). acs.org A pivotal moment in their history was the patenting of sodium bis(2-ethylhexyl) sulfosuccinate, widely known as Aerosol-OT, in 1937. acs.org This dialkyl sulfosuccinate was revolutionary for its exceptional ability to reduce surface tension and form microemulsions, often without the need for co-surfactants. acs.orgmdpi.com This pioneering compound spurred broad industrial application. By the 1950s, research focus began to bifurcate, leading to the development of monoester derivatives, which were sought after for their milder properties, particularly in the personal care sector. acs.org

The synthesis of sulfosuccinates typically involves a two-step process: the esterification of maleic anhydride with an alcohol, followed by the sulfonation of the resulting maleate (B1232345) ester's double bond with a sulfite (B76179) or bisulfite salt. mdpi.compcc.eu

Shifting Paradigms in Surfactant Science Related to Sulfosuccinates

The trajectory of sulfosuccinate research reflects broader shifts in surfactant science. Initially, the focus was on maximizing performance properties like wetting, dispersing, and emulsifying. colonialchem.comatamankimya.comcolonialchem.com However, the mid-20th century saw a growing demand for milder, less irritating surfactants for cosmetic and personal care applications, a niche where sulfosuccinate monoesters found significant use. nih.gov

More recently, environmental considerations have become a primary driver of innovation. This has led to research into surfactants with improved biodegradability, favoring linear alkyl chains over branched ones. acs.org The principles of "green chemistry" have also encouraged the use of renewable resources and more efficient, solvent-free synthesis methods. nih.gov Furthermore, the unique interfacial properties of sulfosuccinates continue to be explored in advanced applications, such as their use in supercritical fluids and for environmental remediation, demonstrating their enduring relevance. acs.orgutexas.edu

Structural Classifications of Sulfosuccinate Derivatives

Sulfosuccinates are anionic surfactants derived from sulfosuccinic acid. pcc.eu They are broadly categorized based on the degree of esterification of the carboxylic acid groups. mdpi.comgoogle.com

Diester Sulfosuccinates : These compounds have both carboxylic acid groups of the succinic acid backbone esterified with an alcohol. The general structure is NaO3SCH(CO2R)CH2CO2R', where R and R' are alkyl groups. mdpi.com Dipentyl sulfosuccinate falls into this category, with both R and R' being pentyl groups. Diesters are known for their excellent wetting and emulsifying properties and are generally less soluble in water compared to monoesters. google.comglooshi.com

Monoester Sulfosuccinates : In this subclass, only one of the carboxylic acid groups is esterified, leaving the other as a free carboxylate group in addition to the sulfonate group. glooshi.com This structure imparts greater water solubility and foaming properties, making them suitable for cleansing products. nih.gov

The properties of sulfosuccinates, such as solubility and surface activity, are heavily influenced by the nature of the alkyl chains (R groups). Factors like chain length and branching determine their performance in various applications. pcc.eu For instance, diesters with shorter alkyl chains (less than nine carbons) tend to be more water-soluble than their longer-chain counterparts. pcc.eu

Academic Significance of this compound within Surfactant Chemistry

This compound, also referred to as diamyl sulfosuccinate, holds academic significance primarily as a model compound within the homologous series of dialkyl sulfosuccinates. Its study allows researchers to systematically investigate the influence of alkyl chain length on the physicochemical properties and performance of surfactants.

Research has been conducted on the synthesis of a series of dialkyl sulfosuccinates, including sodium this compound (DPSS), to compare their properties. acs.org One key area of investigation has been their solubility and phase behavior in non-traditional solvents like supercritical carbon dioxide (scCO₂) and 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). acs.orgacs.org Such studies are crucial for developing new, environmentally benign processes and formulations.

A notable study synthesized and characterized sodium this compound alongside its dibutyl, dihexyl, and dioctyl analogues. The research measured their solubilities in these supercritical fluids, revealing how surfactant properties change with the carbon number of the alkyl chain. acs.org

Table 1: Comparison of Dialkyl Sulfosuccinate Solubility in Supercritical Fluids This interactive table summarizes findings on how alkyl chain length affects surfactant solubility.

Surfactant Alkyl Chain Solubility Trend in scCO₂ Solubility Trend in HFC-134a Reference
Sodium Dibutyl Sulfosuccinate (DBSS) Butyl (C4) Lower Higher acs.orgacs.org
Sodium this compound (DPSS) Pentyl (C5) Intermediate Intermediate acs.orgacs.org
Sodium Dihexyl Sulfosuccinate (DHSS) Hexyl (C6) Higher Lower acs.orgacs.org
Sodium Dioctyl Sulfosuccinate (DOSS) Octyl (C8) Highest Lowest acs.orgacs.org

Furthermore, this compound has been investigated for its role in complex surfactant systems for specific applications. Research into environmental remediation has shown that mixtures containing sodium diamyl sulfosuccinate, along with dihexyl and dioctyl sulfosuccinates, can effectively create microemulsions (Winsor Type I and Type III) to enhance the solubility and mobilization of dense nonaqueous phase liquids (DNAPLs) like tetrachloroethylene (B127269) from contaminated aquifers. utexas.edu It has also been identified for its use as a wetting agent and an emulsifier in emulsion polymerization processes. cir-safety.orgnih.gov In the field of enhanced oil recovery, surfactant systems containing sodium diamyl sulfosuccinate have been patented for their ability to form stable microemulsions to recover oil from subterranean formations. google.comgoogle.com

Defining the Research Scope for this compound Investigations

The academic importance of this compound defines a clear scope for ongoing and future research. Investigations are centered on its role as a fundamental tool for understanding surfactant behavior and its application in specialized, high-performance formulations.

The primary areas of research for this compound include:

Fundamental Interfacial and Aggregation Phenomena : Studies focus on its basic surface-active properties, such as critical micelle concentration (CMC), surface tension reduction, and the influence of its specific alkyl chain length (C5) on these parameters compared to shorter (C4) and longer (C6, C8) chain analogues. researchgate.net

Phase Behavior in Complex Systems : A significant research avenue involves characterizing the phase behavior of this compound in multi-component systems. This includes its interaction with oils and co-surfactants to form microemulsions, particularly Winsor phases, which are critical for applications in enhanced oil recovery and environmental remediation. utexas.edugoogle.com

Performance in Advanced Solvent Systems : Research into its solubility and efficacy in environmentally benign solvents, such as supercritical fluids, is a key area. acs.orgacs.org This work is vital for designing "green" industrial processes, from nanoparticle synthesis to extraction technologies.

Formulation Science : Investigating its utility as a functional component in specific formulations remains a practical research scope. This includes its role as an emulsifier in polymerization, a wetting agent in coatings and agrochemicals, and as a dispersant. cir-safety.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59726-58-8

Molecular Formula

C14H26O7S

Molecular Weight

338.42 g/mol

IUPAC Name

1,4-dioxo-1,4-dipentoxybutane-2-sulfonic acid

InChI

InChI=1S/C14H26O7S/c1-3-5-7-9-20-13(15)11-12(22(17,18)19)14(16)21-10-8-6-4-2/h12H,3-11H2,1-2H3,(H,17,18,19)

InChI Key

CBCQTCPKFYFJEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)O

Origin of Product

United States

Synthesis and Derivatization Methodologies for Dipentyl Sulfosuccinate

Established Synthetic Pathways for Sulfosuccinate (B1259242) Esters

The synthesis of sulfosuccinate esters, including dipentyl sulfosuccinate, is predominantly achieved through a two-step procedure. researchgate.netchempedia.info This approach involves the initial formation of a maleate (B1232345) diester from maleic anhydride (B1165640), which is subsequently sulfonated to yield the final product. researchgate.netpatsnap.com This sequential process allows for controlled reaction conditions at each stage, optimizing both the esterification and the sulfonation for efficiency and product quality.

The conventional route to producing dialkyl sulfosuccinates is a two-part synthesis. chempedia.info The first part is the formation of a diester intermediate, in this case, dipentyl maleate. patsnap.comchemicalbook.com This is achieved by reacting maleic anhydride with pentyl alcohol. The second step involves the sulfonation of the double bond within the dipentyl maleate intermediate. researchgate.netlamberti.com This addition reaction transforms the maleate ester into the corresponding sulfosuccinate, yielding the target compound. This method is widely documented and forms the basis for the large-scale manufacture of this class of surfactants. google.comgoogle.com

The initial step in the synthesis is the esterification of maleic anhydride with pentyl alcohol. pcc.euzbaqchem.com For a diester like this compound, maleic anhydride is reacted with two molar equivalents of the alcohol. lamberti.com The reaction proceeds in two stages: a rapid, nearly complete initial reaction forms the monopentyl maleate, which is then followed by a slower, reversible second esterification to form the dipentyl maleate diester. This process is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate. zbaqchem.com The continuous removal of water, a byproduct of the esterification, is crucial to drive the equilibrium toward the formation of the diester, thereby maximizing the yield of the intermediate.

Table 1: Overview of the Esterification of Maleic Anhydride with Pentyl Alcohol

Reactants Product (Intermediate) Catalyst (Typical) Key Reaction Type
Maleic Anhydride, Pentyl Alcohol (2 eq.)Dipentyl MaleateAcid Catalyst (e.g., Sulfuric Acid)Fischer-Speier Esterification

The second and final step is the sulfonation of the dipentyl maleate intermediate. This is accomplished by reacting the diester with a sulfonating agent, most commonly an aqueous solution of sodium bisulfite (NaHSO₃). chemicalbook.comlamberti.comgoogle.com The reaction mechanism is a nucleophilic Michael addition, where the bisulfite ion adds across the electron-deficient carbon-carbon double bond of the maleate structure. lamberti.comuc.edu This process converts the unsaturated diester into the saturated sodium this compound salt. The reaction is typically carried out by heating the mixture to reflux, with temperatures ranging from 80°C to 120°C for several hours to ensure complete conversion. google.comgoogle.com

Table 2: General Conditions for the Sulfonation of Dipentyl Maleate

Reactant Sulfonating Agent Product Typical Temperature Range Typical Reaction Time
Dipentyl MaleateSodium Bisulfite (NaHSO₃)Sodium this compound80°C - 130°C patsnap.comgoogle.com3 - 20 hours google.comgoogle.com

Exploration of Reaction Conditions and Optimization Strategies

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize yield and purity. This includes managing the interplay between reaction kinetics and thermodynamics and implementing specific techniques to enhance the efficiency of the process.

The principles of kinetic and thermodynamic control are particularly relevant to the esterification step of sulfosuccinate synthesis. jackwestin.com A reaction under kinetic control favors the product that is formed fastest, which typically has the lowest activation energy, while a reaction under thermodynamic control favors the most stable product, which may form more slowly and have a higher activation energy. wikipedia.orgyoutube.com

In the esterification of maleic anhydride, the formation of the monoester is very rapid and can be considered the kinetically favored product. However, the desired dipentyl maleate is the thermodynamic product. To favor the formation of the more stable diester, the reaction is typically run under conditions that favor thermodynamic control, such as higher temperatures and longer reaction times. wikipedia.org These conditions provide the necessary energy to overcome the activation barrier of the second esterification step and allow the reaction system to reach equilibrium, which is further shifted toward the product side by the removal of water. Low temperatures and short reaction times would favor the isolation of the monoester, which is not the desired intermediate for this compound production. youtube.com

Water Removal: During the esterification stage, the continuous removal of water via azeotropic distillation is a critical technique to drive the reversible reaction to completion, significantly increasing the yield of dipentyl maleate.

Catalyst Optimization: The choice and concentration of the acid catalyst in the esterification step can impact reaction rate and selectivity. zbaqchem.com Using a highly active catalyst can reduce reaction times and temperatures, potentially minimizing the formation of byproducts.

Stoichiometry Control: Precise control over the molar ratios of reactants is essential. For instance, in the sulfonation step, using a slight excess of sodium bisulfite can ensure the complete conversion of the maleate intermediate. google.com

Temperature Management: Maintaining the optimal temperature during esterification is crucial to prevent the formation of byproducts like maleic acid and fumaric acid, which can complicate purification. zbaqchem.com

Post-Reaction Purification: After sulfonation, purification steps may be necessary. These can include the removal of unreacted starting materials under vacuum or specialized treatments, such as the use of metal phosphates to improve the color of the final product. patsnap.comgoogle.com Additives like co-solvents or phase transfer catalysts have also been explored to improve the degree of sulfonation. uc.edu

Table 3: Summary of Optimization Strategies for this compound Synthesis

Strategy Stage Objective Method
Equilibrium ShiftEsterificationIncrease YieldContinuous removal of water byproduct
Rate EnhancementEsterificationReduce Reaction Time/TempUse of optimal acid catalyst (e.g., sulfuric acid) zbaqchem.com
Byproduct MinimizationEsterificationImprove PurityStrict temperature control to avoid isomerization/hydrolysis zbaqchem.com
Complete ConversionSulfonationIncrease YieldControl of reactant molar ratios (e.g., slight excess of NaHSO₃) google.com
Product DecolorizationPurificationImprove PurityTreatment with agents like metal phosphates after reaction google.com

Advanced Derivatization for Tailored Molecular Structures

Advanced derivatization methodologies for this compound focus on modifying its molecular architecture to achieve specific properties and functionalities. These techniques go beyond the standard synthesis of the parent compound, allowing for the creation of analogues with tailored characteristics for specialized research and applications. Key strategies include the systematic alteration of the alkyl chains, the incorporation of ethylene (B1197577) oxide units, and the synthesis of branched isomers.

Systematic Structural Modifications of Alkyl Chains

The properties of dialkyl sulfosuccinates are highly dependent on the nature of their alkyl chains. Systematic modifications to these chains, including their length, linearity, and degree of saturation, are a primary method for tailoring the compound's performance. While the parent compound is this compound, research into related structures provides insight into how these modifications impact physicochemical properties.

For instance, studies on a series of dialkyl sulfosuccinates have shown a clear relationship between the number of carbon atoms in the alkyl chain and properties like the critical micelle concentration (CMC). As the length of a linear alkyl chain increases, the surfactant generally becomes more hydrophobic, which can influence its emulsifying and wetting capabilities. researchgate.net

Research has also explored the benefits of branched and unsaturated alkyl tails over saturated linear ones for specific applications like hydrophobic ion pairing. mdpi.comresearchgate.net The introduction of branching in the alkyl group can increase the water solubility of the resulting sulfosuccinate compared to its linear equivalent. pcc.eu This is a critical consideration in formulation science where solubility and performance in aqueous systems are paramount. The Cosmetic Ingredient Review (CIR) Expert Panel has noted that various dialkyl sulfosuccinate salts with similar alkyl chain lengths and symmetrical substitution are often grouped for assessment purposes, suggesting predictable structure-activity relationships. nih.gov

Table 1: Comparison of Alkyl Chain Modifications in Dialkyl Sulfosuccinates

Modification Type Example Analogue Impact on Properties
Chain Length Dihexyl vs. Dioctyl Sulfosuccinate Longer chains generally decrease the critical micelle concentration (CMC).
Branching Di-(2-ethylhexyl) sulfosuccinate Increases water solubility compared to the linear isomer (dioctyl sulfosuccinate). pcc.eu

| Unsaturation | Dioleyl sulfosuccinate | Can be preferable for applications like hydrophobic ion pairing. mdpi.com |

Introduction of Ethylene Oxide (EO) Units and Their Impact on Synthesis

The incorporation of ethylene oxide (EO) units into the sulfosuccinate structure represents a significant derivatization strategy, leading to the formation of alkyl polyoxyethylene sulfosuccinates, also known as ethoxylated sulfosuccinates or sulfosuccinate half-esters based on ethoxylated fatty alcohols. researchgate.netmdpi.com Ethylene oxide is a highly reactive cyclic ether that readily participates in ring-opening addition reactions. wikipedia.org This reactivity is harnessed to introduce hydrophilic polyoxyethylene chains into the molecule.

The synthesis typically involves the reaction of an alcohol with ethylene oxide to form a fatty alcohol ethoxylate. This ethoxylated alcohol is then used as the starting material to react with maleic anhydride, followed by sulfonation. researchgate.net The presence of the EO groups imparts a nonionic character to the anionic sulfosuccinate, creating a surfactant with unique properties.

The impact of this derivatization includes:

Enhanced Hydrophilicity: The polyoxyethylene chain increases the water-loving nature of the molecule. Research indicates that as the length of the EO chain increases, the critical micelle concentration (cmc) of the surfactant tends to decrease, promoting micelle formation at lower concentrations. mdpi.com

Improved Cation Tolerance: Alkyl polyoxyethylene sulfosuccinates have been reported to exhibit superior tolerance to cations compared to their non-ethoxylated counterparts. mdpi.com

Modified Foaming Properties: The introduction of EO units can alter the foaming capacity and stability, which is a critical parameter in detergent and personal care formulations. researchgate.net

The reaction with ethylene oxide must be carefully controlled, as it is highly exothermic and can lead to polymerization. wikipedia.orgnih.gov Industrial synthesis of ethoxylates occurs under specific conditions of temperature and pressure, often using an acid or alkali catalyst. wikipedia.org

Synthesis of Branched Analogues for Specific Research Applications

The synthesis of branched analogues of this compound, such as those derived from iso-amyl alcohol or other branched pentanols, is undertaken to achieve specific performance characteristics not attainable with the linear isomer. A well-studied example in the broader class of dialkyl sulfosuccinates is sodium di-(2-ethylhexyl) sulfosuccinate, which utilizes a branched octyl alcohol. chemicalbook.comgoogle.com

The synthetic route for a branched analogue is similar to that of the linear compound:

Esterification: A branched alcohol (e.g., isopentanol) is reacted with maleic anhydride to form the corresponding dialkyl maleate. chemicalbook.comwikipedia.org

Sulfonation: The resulting branched dialkyl maleate is then sulfonated by reacting it with a sulfite (B76179) source, such as sodium bisulfite or sodium sulfite, which adds across the double bond to yield the final branched dialkyl sulfosuccinate. chemicalbook.comwikipedia.org

Branched chains disrupt the packing of molecules at interfaces and in micelles, which can lead to several advantageous properties for research applications:

Increased Solubility: As mentioned, branched alkyl chains generally lead to higher solubility in water compared to their linear counterparts of the same carbon number. pcc.eu

Enhanced Wetting: The steric hindrance provided by the branched chains can increase the efficiency of reducing surface tension, making these analogues potent wetting agents.

Unique Interfacial Behavior: The structure of the hydrophobic tail significantly influences the interfacial tension at solid-water or oil-water interfaces. researchgate.net Branched structures have been found to be particularly beneficial for applications such as hydrophobic ion pairing. mdpi.comresearchgate.net

Colloidal and Interfacial Phenomena of Dipentyl Sulfosuccinate Systems

Mechanistic Understanding of Surface Activity

The surface activity of dipentyl sulfosuccinate (B1259242) is a direct consequence of its molecular structure, which dictates its behavior at interfaces.

Dipentyl sulfosuccinate possesses a distinct amphiphilic nature, characterized by a hydrophilic sulfonate head group and two hydrophobic pentyl (or amyl) hydrocarbon tails. This dual character drives the molecule to adsorb at interfaces, such as the air-water or oil-water interface, to minimize the thermodynamically unfavorable contact between its hydrophobic tails and the aqueous phase. The hydrophilic head group remains anchored in the aqueous phase, while the hydrophobic tails orient themselves away from the water.

This adsorption at the interface leads to a reduction in the interfacial tension, a hallmark of surfactant activity. The extent of this reduction is dependent on the concentration of the surfactant in the bulk phase up to a certain point, beyond which further addition of the surfactant leads to the formation of self-assembled structures within the bulk solution.

The measurement of surface tension as a function of surfactant concentration is a fundamental method for characterizing the surface activity of surfactants like this compound. The equilibrium surface tension is the value reached when the interface is fully saturated with surfactant molecules for a given bulk concentration.

For this compound, experimental data on the surface tension of its aqueous solutions at 25°C is available and demonstrates a significant reduction in the surface tension of water with increasing concentration. drugfuture.com

Concentration of this compound (%)Surface Tension (dyn/cm)
0.00169.4
0.0268.3
0.150.2
0.2541.6
1.029.2

Data sourced from the Merck Index, 12th Edition. drugfuture.com

The interfacial tension between an aqueous solution of this compound and a non-polar liquid, such as liquid petrolatum, is also significantly reduced. drugfuture.com

Concentration of this compound in Water (%)TimeInterfacial Tension vs. Liquid Petrolatum (dyn/cm)
1.05 seconds7.55
1.030 seconds7.37
1.015 minutes7.03
0.15 seconds29.5
0.130 seconds28.6
0.115 minutes27.5

Data sourced from the Merck Index, 12th Edition. drugfuture.com

The kinetics of adsorption of surfactant molecules at an interface can be governed by different mechanisms. In many cases, for surfactants like dialkyl sulfosuccinates, the adsorption process is primarily diffusion-controlled. This means that the rate at which the surface tension decreases is limited by the rate of diffusion of surfactant monomers from the bulk solution to the subsurface layer, and then to the interface itself.

For short adsorption times, the rate of adsorption is high as the interface is largely unoccupied. As the interface becomes more populated with surfactant molecules, the rate of adsorption slows down due to electrostatic repulsion between the charged head groups (in the case of ionic surfactants) and a reduction in the available interfacial area. While specific kinetic data for this compound is not available, studies on other anionic surfactants provide a general framework for understanding its likely behavior.

Self-Assembly Behavior in Aqueous and Non-Aqueous Media

Beyond a certain concentration, the monomeric surfactant molecules in the bulk phase begin to associate into organized structures known as aggregates or micelles. This process of self-assembly is a key characteristic of surfactants.

In aqueous solutions, once the interface is saturated with this compound molecules, further addition of the surfactant leads to the formation of micelles. These are typically spherical aggregates where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic sulfonate head groups form a charged outer corona that is in contact with the aqueous environment.

The concentration at which micelle formation begins is known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter for any surfactant and can be determined by observing the change in various physical properties of the solution as a function of surfactant concentration. Common methods for determining the CMC include surface tension measurements (where the surface tension becomes nearly constant above the CMC), conductivity measurements (where the slope of conductivity versus concentration changes), and spectroscopic techniques.

While a definitive CMC value for this compound from multiple experimental methods is not widely reported in the literature, the surface tension data suggests a CMC in the range of 0.1% to 1.0% by weight. drugfuture.com The CMC of dialkyl sulfosuccinates is known to be influenced by the length of the alkyl chains; shorter chains generally lead to a higher CMC. Therefore, it is expected that the CMC of this compound would be higher than that of its longer-chain analogue, dioctyl sulfosuccinate.

In non-aqueous media, particularly in non-polar solvents, this compound can form reverse micelles (also known as inverse micelles). In these structures, the hydrophilic head groups are oriented towards the core, which can encapsulate a small amount of water, while the hydrophobic tails extend outwards into the non-polar solvent. The formation of reverse micelles is a characteristic feature of many dialkyl sulfosuccinates in organic solvents. aalto.fi

Under certain conditions, such as in the presence of specific electrolytes or co-surfactants, or within a particular concentration range, surfactants can self-assemble into more complex structures like vesicles and bilayers. Vesicles are spherical structures composed of one or more concentric bilayers, enclosing a small volume of the aqueous solvent. A bilayer is a sheet-like assembly of two layers of surfactant molecules, with the hydrophobic tails facing each other in the interior and the hydrophilic head groups exposed to the aqueous phase on either side.

The formation of such structures is governed by the packing parameter of the surfactant, which relates the volume of the hydrophobic tail, the area of the hydrophilic head group, and the critical length of the tail. While single-chain surfactants are more commonly associated with micelle formation, double-chain surfactants like this compound, with their bulkier hydrophobic region, can favor the formation of bilayers and vesicles under appropriate conditions.

Although specific studies on vesicle and bilayer formation by this compound are not prominent in the literature, research on other sulfosuccinate surfactants has demonstrated their ability to form such structures. For instance, disodium (B8443419) lauryl sulfosuccinate has been shown to form vesicles in aqueous solutions. researchgate.net It is plausible that under specific formulation conditions, this compound could also form vesicular or lamellar phases.

Reverse Micelle Formation and Confinement Effects

This compound, like other dialkyl sulfosuccinates such as dioctyl sodium sulfosuccinate (AOT), readily forms reverse micelles (RMs) in nonpolar or hydrophobic solvents. aalto.firsc.org These thermodynamically stable nanostructures consist of a polar core, typically containing water, encapsulated by a monolayer of surfactant molecules. The hydrophilic sulfosuccinate headgroups orient themselves toward the inner water pool, while the hydrophobic pentyl tails extend into the continuous nonpolar phase.

The size and properties of these reverse micelles are critically dependent on the molar ratio of water to surfactant, a parameter known as w₀ (w₀ = [H₂O]/[Surfactant]). utah.edu This ratio directly controls the radius of the water core, allowing for the creation of precisely controlled nanoscale environments. As w₀ increases, the size of the water pool expands. utah.edu

Table 1: Influence of Water-to-Surfactant Ratio (w₀) on Reverse Micelle Properties

Parameter Low w₀ High w₀
Water Core Size Small Large
Degree of Confinement High Low
Water Mobility Restricted Approaches bulk water

| Surfactant Packing | Tighter | Looser |

The interior of these reverse micelles creates a unique confined environment that significantly alters the properties of the encapsulated water and any solubilized molecules. Water within small RMs exhibits restricted mobility and different hydrogen-bonding networks compared to bulk water. dntb.gov.ua This confinement has profound implications, affecting chemical reaction rates, enzyme activity, and the solubility of polar substances in nonpolar media. For instance, the confinement can inhibit processes like phenol (B47542) ionization, demonstrating that the classical definition of pH is not applicable within the nanoscopic water pool of a reverse micelle. nih.gov The strong interactions between guest molecules and the surfactant headgroups at the interface play a dominant role in the behavior of the system. nih.gov

Lamellar Phase Formation and Structural Transitions

In the presence of sufficient water or other polar solvents, this compound can self-assemble into lamellar phases. aalto.fiaalto.fi These structures consist of bilayers of surfactant molecules separated by layers of the solvent. In this arrangement, the hydrophobic pentyl tails form the interior of the bilayer, minimizing their contact with the aqueous phase, while the hydrophilic sulfosuccinate headgroups are hydrated and face the solvent layers.

The transition between different colloidal structures, such as from micelles to a lamellar phase, is a complex process influenced by factors like concentration, temperature, and the presence of additives. The transition from a lamellar (Lα) phase to an inverted phase, such as the inverted hexagonal (HII) phase, is particularly significant for lipids and surfactants with small, weakly hydrated headgroups. nih.gov This transition is driven by changes in the interfacial curvature. As temperature increases, for example, the effective size of the hydrophilic headgroup region may decrease relative to the hydrophobic tail region, favoring the formation of structures with negative curvature, like inverted micelles or hexagonal phases. nih.gov The formation of these non-lamellar structures involves intermediate steps and overcomes significant energetic barriers due to the different topologies of the phases. nih.govnih.gov

Influence of External Parameters on Colloidal Structures

Impact of Solvent Polarity and Hydrophilicity on Self-Assembly

The self-assembly behavior of this compound is highly dependent on the nature of the solvent. Modeling studies on the closely related dioctyl sodium sulfosuccinate (AOT) reveal a clear correlation between solvent polarity and the resulting aggregate morphology. aalto.firsc.orgaalto.fi

In Hydrophobic Solvents (e.g., alkanes), the surfactant molecules aggregate to form small, relatively uniform reverse micelles. rsc.orgresearchgate.net

In Highly Polar Solvents (e.g., water), the system favors the formation of structures where the hydrophobic tails are shielded from the solvent, leading to the assembly of lamellar phases. aalto.fiaalto.fi

In Solvents of Intermediate Polarity , the self-assembly process becomes more complex. Large, internally structured aggregates can form where the surfactant headgroups cluster together within the aggregate, surrounded by a continuous phase of the hydrocarbon tails. aalto.fiaalto.fi

This demonstrates that solvent polarity is a primary factor controlling the partitioning of the hydrophilic headgroups and hydrophobic tails, thereby dictating the final colloidal structure.

Table 2: Effect of Solvent Polarity on Sulfosuccinate Self-Assembly

Solvent Type Dominant Colloidal Structure Description
Hydrophobic (Nonpolar) Reverse Micelles Hydrophilic heads form a core, hydrophobic tails face the solvent.
Intermediate Polarity Large, Structured Aggregates Complex structures with internal clustering of headgroups.

Electrolyte Concentration Effects on Microemulsion Morphology

The addition of electrolytes (salts) to a microemulsion system containing this compound can significantly influence its morphology and stability. The ions from the electrolyte can interact with the charged sulfosuccinate headgroups at the oil-water interface, leading to several effects.

Furthermore, the type of ion plays a crucial role. Counterions (cations in this case) can have specific interactions with the surfactant headgroup. For instance, smaller, more charge-dense ions like Li⁺ may bind more strongly to the sulfosuccinate group compared to larger ions like K⁺, leading to different effects on interfacial properties. dntb.gov.ua The concentration and type of supporting electrolyte are therefore key parameters for tuning the structure, conductivity, and transport properties within a microemulsion. researchgate.net

Role of Hydrophobic Tail Structure and Ethylene (B1197577) Oxide Chain Length

The structure of the hydrophobic tail of a sulfosuccinate surfactant is a determining factor in its colloidal behavior. For this compound, the key features are the two pentyl (C₅H₁₁) chains.

The parameter of ethylene oxide chain length is not applicable to this compound, as it is a non-ethoxylated anionic surfactant. This characteristic distinguishes it from surfactant classes like alcohol ethoxysulfates, where ethylene oxide units are present and play a significant role in modulating hydrophilicity and interfacial properties.

Effect of pH on Aggregation Transitions

For sulfosuccinate surfactants, the headgroup is derived from a strong acid (sulfonic acid), meaning it remains negatively charged (anionic) across a very wide pH range. Therefore, unlike surfactants with carboxylate or amine headgroups, the charge of the this compound molecule itself is not directly affected by typical pH changes in aqueous solutions.

However, pH can still indirectly influence aggregation transitions, particularly in complex systems. In the presence of other components like polyelectrolytes, pH changes can alter the charge of the polymer, thereby modifying the nature of surfactant-polymer interactions. nih.govresearchgate.net For example, protonation of carboxylate groups on a polyelectrolyte at low pH can weaken its electrostatic binding to the anionic surfactant, leading to a restructuring of the aggregates. nih.gov This can induce transitions from cylindrical to spherical micellar structures. nih.govresearchgate.net

Furthermore, within the confined water pools of reverse micelles, the concept of bulk pH breaks down. nih.gov The high concentration of charged headgroups and counterions at the interface creates a unique environment where the reactivity and protonation state of encapsulated molecules are governed by interfacial interactions rather than the nominal pH of the aqueous stock solution used. nih.gov

Interactions with Other Colloidal Systems

The behavior of this compound in complex systems is significantly influenced by its interactions with other colloidal entities. These interactions are fundamental to its application in various formulations and processes, governing phenomena such as the formation of mixed micelles with other surfactants, its effect on the structure and properties of lipid bilayers, and its adsorption behavior at solid-liquid interfaces.

Mixed Micelle Formation with Co-surfactants

The inclusion of this compound in formulations often involves its combination with other surfactants. When two or more different surfactant types are present in a solution above their critical micelle concentrations (CMCs), they can aggregate to form mixed micelles. This co-aggregation is driven by the desire to minimize the unfavorable contact between the hydrophobic tails of the surfactant molecules and the aqueous solvent.

The formation of mixed micelles can lead to synergistic effects, where the properties of the mixture are superior to those of the individual components. For instance, the CMC of a surfactant mixture is often lower than that of the individual surfactants, making the mixture more efficient at reducing surface tension and forming micelles. The composition of the mixed micelles and the degree of synergism are influenced by the nature of the surfactants, including their charge, the size and shape of their hydrophobic and hydrophilic groups, and their relative concentrations.

A practical example of the application of this compound in a mixed surfactant system is its use in microemulsion formulations for cleaning and product delivery. In one such system, sodium this compound (referred to as sodium diamyl sulfosuccinate) is used as a third surfactant in combination with sodium bis(2-ethylhexyl)sulfosuccinate and a laureth sulfate. This ternary surfactant system is capable of forming a Windsor Type III middle phase microemulsion upon contact with oil, which is highly effective for solubilizing oils and other nonpolar substances. google.com

The table below illustrates the composition of a ternary surfactant mixture capable of forming a low interfacial tension (IFT) microemulsion.

ComponentRole
Sodium bis(2-ethylhexyl)sulfosuccinatePrimary Surfactant
Sodium Laureth SulfateCo-surfactant
Sodium this compound Co-surfactant
WaterSolvent
Oil (e.g., weathered gasoline)Oil Phase
Sodium Chloride (1.4% to 1.9%)Salt Additive

This table showcases a formulation where sodium this compound is a key component in a mixed surfactant system designed to create effective microemulsions for environmental remediation. google.com

The interaction between the different surfactant molecules within the mixed micelle can be quantified by the regular solution theory, which uses an interaction parameter (β) to describe the deviation from ideal mixing. A negative β value indicates a synergistic interaction, meaning the attraction between the different surfactant molecules is stronger than the self-attraction of the individual surfactants. This leads to a lower CMC for the mixture and enhanced stability of the mixed micelles.

Interactions with Lipid Bilayers and Membrane Properties

While specific research detailing the interaction of this compound with lipid bilayers is not extensively available in the public domain, the general behavior of anionic surfactants with biological membranes can provide insight into the expected interactions. Lipid bilayers are the fundamental components of cell membranes, and their interaction with surfactants is of great interest in fields such as drug delivery, toxicology, and personal care product formulation.

Anionic surfactants like this compound can interact with lipid bilayers in several ways, depending on the surfactant concentration and the composition of the lipid membrane. At low concentrations, surfactant monomers may adsorb to the surface of the bilayer. As the concentration increases, the surfactant molecules can begin to insert themselves into the lipid bilayer. This insertion can disrupt the ordered structure of the lipids, leading to changes in membrane fluidity, permeability, and stability.

The primary driving forces for these interactions are hydrophobic interactions between the alkyl chains of the surfactant and the lipid tails, as well as electrostatic interactions between the charged headgroups. The sulfosuccinate headgroup of this compound is anionic, which would lead to electrostatic repulsion with the negatively charged phosphate (B84403) groups in many common phospholipids, such as phosphatidylcholine, which is a major component of eukaryotic membranes.

The potential effects of this compound on a model lipid bilayer are summarized in the table below, which is based on the general behavior of anionic surfactants.

Surfactant ConcentrationExpected Interaction with Lipid BilayerPotential Effect on Membrane Properties
Low (below CMC) Adsorption of monomers to the bilayer surface and potential partitioning into the outer leaflet.Minor changes in surface charge and membrane potential.
Intermediate (around CMC) Insertion of surfactant molecules into the bilayer, leading to the formation of mixed surfactant-lipid micelles. This can cause membrane solubilization.Increased membrane fluidity and permeability. At higher concentrations, this can lead to the disruption of the bilayer and cell lysis.
High (well above CMC) Complete disruption of the lipid bilayer and formation of mixed micelles composed of lipids and surfactant molecules.Loss of membrane integrity and cell viability.

This table provides a generalized overview of the expected concentration-dependent interactions of an anionic surfactant like this compound with a lipid bilayer.

Adsorption onto Solid Surfaces and Hydrophobic Interactions

The adsorption of surfactants onto solid surfaces is a critical phenomenon in many industrial applications, including detergency, mineral flotation, and lubrication. The adsorption behavior of this compound will depend on the nature of the solid surface (e.g., hydrophobic or hydrophilic, charged or uncharged) and the properties of the aqueous solution (e.g., pH, ionic strength).

On a hydrophobic surface , such as carbon black or a polymer, the primary driving force for adsorption is the hydrophobic interaction between the pentyl chains of the surfactant and the nonpolar surface. The surfactant molecules will adsorb with their hydrophobic tails oriented towards the surface, and their hydrophilic sulfosuccinate headgroups directed towards the aqueous phase. This initial adsorption of individual molecules can be followed by the formation of surface aggregates, known as hemimicelles or admicelles, as the surfactant concentration approaches the CMC. This process renders the originally hydrophobic surface more hydrophilic.

On a hydrophilic surface , such as silica (B1680970) or metal oxides, the adsorption mechanism is more complex. At a pH where the silica surface is negatively charged (typically above pH 2-3), there will be an electrostatic repulsion between the anionic sulfosuccinate headgroup and the surface. In this case, adsorption is less favorable. However, in the presence of multivalent cations, these ions can act as bridges, facilitating the adsorption of the anionic surfactant. Alternatively, at very low pH where the surface may be protonated and have some positive character, or through non-electrostatic interactions, some adsorption may occur.

The expected adsorption behavior of this compound on different types of solid surfaces is summarized in the table below.

Surface TypePrimary Driving Force for AdsorptionExpected Orientation of Adsorbed Surfactant
Hydrophobic Hydrophobic interactions between the pentyl chains and the surface.Hydrophobic tails orient towards the surface, with hydrophilic headgroups facing the aqueous phase. Formation of hemimicelles and admicelles at higher concentrations.
Hydrophilic Can be influenced by electrostatic interactions (repulsion from negatively charged surfaces), ion bridging, and hydrogen bonding.Adsorption is generally less favorable than on hydrophobic surfaces. If adsorption occurs, it may be patchy and dependent on specific surface sites and solution conditions.

This table outlines the general principles governing the adsorption of an amphiphilic molecule like this compound onto solid surfaces with different surface properties.

Theoretical and Computational Modeling of Dipentyl Sulfosuccinate Systems

Molecular Dynamics (MD) Simulations for Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational method for understanding the structural and dynamic properties of surfactant systems at an atomic level. These simulations track the movement of individual atoms or groups of atoms over time, providing detailed insights into processes like micelle formation and aggregation which are fundamental to the function of dipentyl sulfosuccinate (B1259242).

The study of dipentyl sulfosuccinate self-assembly via MD simulations can be approached at two primary levels of detail: atomistic and coarse-grained. researchgate.net

Atomistic (All-Atom) Simulations: In this approach, every atom in the system (surfactant, solvent, and ions) is explicitly represented. This high level of detail allows for the accurate modeling of specific molecular interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for the initial stages of aggregation. However, the computational cost is significant, limiting these simulations to relatively small system sizes and short timescales (typically nanoseconds). aalto.fi

Coarse-Grained (CG) Simulations: To access the longer timescales (microseconds and beyond) and larger length scales required to observe complete self-assembly processes like micelle or vesicle formation, coarse-grained models are employed. researchgate.net In a CG model, groups of atoms are clustered into single interaction sites or "beads". researchgate.net For a molecule like this compound, this could involve representing the sulfonate head group as one bead and segments of the pentyl chains as other beads. This reduction in the number of particles allows for a significant increase in computational efficiency. researchgate.net Hybrid models that combine an atomistic description for the surfactant with a coarse-grained model for the solvent can also be used to balance accuracy and efficiency. rsc.orgaalto.fi

Modeling Approach Description Advantages Limitations
Atomistic (All-Atom) Every atom is explicitly modeled.High accuracy, detailed interaction potentials.Computationally expensive, limited to small systems and short timescales.
Coarse-Grained (CG) Groups of atoms are represented as single "beads".Computationally efficient, allows for simulation of large systems and long timescales.Loss of fine-grained detail, requires careful parameterization.
Hybrid AA/CG Solute (surfactant) is atomistic, solvent is coarse-grained.Balances detail for key components with efficiency for the bulk environment.Complex coupling required between the different resolutions. rsc.org

MD simulations are instrumental in predicting the morphology and behavior of the aggregates formed by this compound. Depending on factors like concentration and the nature of the solvent, dialkyl sulfosuccinates are known to form various structures. wikipedia.org

Simulations can predict key structural parameters such as:

Aggregation Number (Nagg): The average number of surfactant molecules in a micelle.

Micelle Shape and Size: Whether the aggregates are spherical, rod-like, or form larger lamellar (bilayer) structures.

Solvent Penetration: The extent to which solvent molecules penetrate the hydrophobic core of the micelle.

For instance, simulations of AOT in nonpolar solvents like dodecane (B42187) predict the formation of small, reverse micellar aggregates with aggregation numbers around 8. researchgate.netwikipedia.org Conversely, in aqueous environments, simulations show the formation of lamellar phases. wikipedia.org The dynamics of these systems, including the rate of exchange of surfactant molecules (monomers) between micelles and the bulk solution, can also be investigated.

Dissipative Particle Dynamics (DPD) for Mesoscopic Behavior

Dissipative Particle Dynamics (DPD) is a mesoscopic simulation technique that bridges the gap between the microscopic detail of MD and macroscopic continuum models. ucmerced.edu In DPD, particles represent fluid elements or clusters of molecules rather than individual atoms. rsc.org This method is particularly well-suited for studying the complex, large-scale hydrodynamic and phase behavior of surfactant solutions over microseconds and micrometers. ucmerced.edu

The accuracy of a DPD model relies on the correct parameterization of the interactions between its coarse-grained beads. A common and effective method is to tune the DPD interaction parameters to match macroscopic properties, such as the Hildebrand solubility parameter (δ), which is a measure of the cohesive energy density of a substance.

The process typically involves:

Performing separate, detailed atomistic MD simulations of the pure components (e.g., water, pentane (B18724) to represent the tail, and a head-group analogue). wikipedia.org

Calculating the cohesive energy density and subsequently the solubility parameter for each component from the MD simulations. wikipedia.org

Adjusting the repulsive interaction parameter (a_ij) between different bead types in the DPD simulation until the simulated system reproduces the target solubility parameters. wikipedia.orgcore.ac.uk This ensures that the coarse-grained model has a physical basis and correctly captures the relative miscibility and hydrophobicity of the different chemical moieties. wikipedia.org

Once parameterized, the DPD model can be used to efficiently explore the self-assembly behavior of this compound under a wide range of conditions. By changing the solvent type (represented by beads with different interaction parameters), one can predict how the surfactant will behave in different environments.

For example, DPD simulations of AOT have demonstrated its varied self-assembly as a function of solvent polarity:

In hydrophobic solvents , it forms small reverse micelles. wikipedia.org

In polar solvents (like water), it forms lamellar phases. wikipedia.org

In solvents of intermediate polarity , it can form large, complex aggregates with clustered headgroups inside a continuous phase of hydrocarbon tails. wikipedia.org

These simulations provide valuable insights into how solvent choice can be used to control the final morphology of the self-assembled structures. wikipedia.org

Thermodynamic Modeling of Micellization and Adsorption

Thermodynamic models provide a quantitative framework for understanding the driving forces behind micellization and adsorption at interfaces. The self-assembly of surfactants like this compound is governed by a delicate balance of enthalpic and entropic contributions. wikipedia.org

The key parameter in these models is the Critical Micelle Concentration (CMC) , the concentration at which micelles begin to form. pharmainfonepal.com The thermodynamics of micellization can be described by the standard Gibbs free energy of micellization (ΔG°m), which is related to the CMC:

ΔG°m ≈ RT ln(XCMC)

where R is the gas constant, T is the temperature, and XCMC is the CMC in mole fraction units.

The Gibbs free energy can be further decomposed into its enthalpic (ΔH°m) and entropic (ΔS°m) components:

ΔG°m = ΔH°m - TΔS°m

Similarly, the Gibbs free energy of adsorption (ΔG°ads) at an interface (e.g., air-water) can be calculated from surface tension measurements. Comparing these thermodynamic values reveals the spontaneity of each process. For many sulfosuccinate surfactants, the adsorption process at the interface is more spontaneous (i.e., has a more negative ΔG°) than micelle formation in the bulk solution.

Thermodynamic Parameter Symbol Significance Typical Finding for Ionic Surfactants
Gibbs Free Energy of Micellization ΔG°mSpontaneity of micelle formation.Negative, indicating a spontaneous process. rsc.org
Enthalpy of Micellization ΔH°mHeat absorbed or released during micellization.Can be positive (endothermic) or negative (exothermic), often small. wikipedia.org
Entropy of Micellization ΔS°mChange in randomness of the system.Positive and large, often the main driving force (hydrophobic effect). wikipedia.org
Gibbs Free Energy of Adsorption ΔG°adsSpontaneity of surfactant adsorption at an interface.Negative; often more negative than ΔG°m.

Gibbs Free Energy Calculations for Aggregation

The spontaneous aggregation of surfactant molecules, such as this compound, into micelles in a solvent is a thermodynamically driven process. The standard Gibbs free energy of micellization (ΔG°m) quantifies this process, indicating the energetic favorability of micelle formation. A negative ΔG°m value signifies that micellization is spontaneous. umcs.pl

This energy is a key parameter for understanding the conditions under which surfactants will self-assemble, which is fundamental to their function as detergents, emulsifiers, and dispersing agents. The process is an alternative to adsorption at interfaces for removing hydrophobic tails from contact with water, thereby reducing the free energy of the system. umcs.pl

The Gibbs free energy of micellization can be calculated from the critical micelle concentration (CMC) using the following equation for ionic surfactants:

ΔG°m = (2 - β)RT ln(CMC)

Where:

β is the degree of counterion binding to the micelle

R is the universal gas constant

T is the absolute temperature

CMC is the critical micelle concentration in mole fraction units

Application of Ward-Tordai Equation for Adsorption

The equation helps to determine whether the adsorption process is diffusion-controlled or limited by an energy barrier at the interface. While this model is fundamentally applicable to any surfactant system, specific studies applying the Ward-Tordai equation to the adsorption dynamics of this compound are not prominently featured in existing research. However, its theoretical framework is essential for modeling the behavior of this surfactant in applications involving dynamic interfaces, such as foaming, emulsification, and coating processes.

Microemulsion Phase Behavior Models

Predicting the phase behavior of microemulsions formed with this compound is essential for their formulation in various applications. Several theoretical models have been developed to describe and predict the transition between different microemulsion types (Winsor I, II, III, or IV).

Hydrophilic-Lipophilic Difference (HLD) Concept and its Application

The Hydrophilic-Lipophilic Difference (HLD) is a semi-empirical framework used to characterize and predict the phase behavior of surfactant-oil-water (SOW) systems. stevenabbott.co.ukbohrium.com The HLD equation provides a numerical value that indicates whether the surfactant is more soluble in the water phase (HLD > 0, forming an oil-in-water microemulsion), the oil phase (HLD < 0, forming a water-in-oil microemulsion), or balanced at the interface (HLD = 0, forming a middle-phase microemulsion). stevenabbott.co.ukyoutube.comnih.gov

The equation for ionic surfactants like this compound is:

HLD = ln(S) - k ⋅ EACN + Cc - aT ⋅ ΔT

ParameterDescriptionEffect on HLD
S Salinity of the aqueous phase (in g/100 mL)Increases HLD (favors o/w)
k A constant related to the surfactant's hydrophobicity (typically ~0.16)---
EACN Equivalent Alkane Carbon Number of the oil phaseDecreases HLD (favors w/o)
Cc Characteristic Curvature of the surfactantSurfactant-specific parameter
aT Temperature coefficient for the surfactant---
ΔT Temperature deviation from a reference (usually 25°C)Depends on surfactant type

Research on a closely related compound, sodium dihexyl sulfosuccinate (SDHS), found its characteristic curvature (Cc) to be -0.92. researchgate.net This negative value indicates a relatively hydrophilic character. The HLD framework allows formulators to systematically adjust variables like salinity or oil type to achieve the desired microemulsion phase, which is critical for applications such as enhanced oil recovery and detergency. researchgate.net

Two-State Solubilization Theory

The two-state solubilization theory provides a model for understanding how mixtures of oils are solubilized within surfactant micelles, particularly in microemulsion systems. This model is especially relevant when the oil phase consists of components with different polarities or molecular sizes. The theory posits that oil molecules can be solubilized in two primary locations within a micelle: in the hydrocarbon core or in the palisade layer among the surfactant tails.

A study on sodium dihexyl sulfosuccinate (a close structural analog to this compound) demonstrated the utility of this theory. nih.gov Researchers investigated the selective solubilization of benzene-limonene mixtures and found that the selectivity towards benzene (B151609) was highest at low electrolyte and low benzene concentrations. nih.gov This behavior was explained by the two-state model, which, when combined with the net-average curvature model, successfully predicted the experimental results. nih.gov This indicates that different components of an oil mixture can partition differently within the microemulsion droplets, a factor of significant importance in extraction and separation processes.

Net-Average Curvature Model for Microemulsion Solubilization

The Net-Average Curvature (NAC) model is a powerful theoretical framework that extends the HLD concept to predict not only the phase type but also the solubilization capacity and droplet size in microemulsions. stevenabbott.co.uk The model uses two parameters, the net curvature (Hn) and the average curvature (Ha), to describe the surfactant film at the oil-water interface. semanticscholar.orgresearchgate.netchemrxiv.org

Net Curvature (Hn): This is directly related to the HLD and indicates the direction the interface curves. It is defined as Hn = 1/Ro - 1/Rw, where Ro and Rw are the radii of oil and water droplets, respectively. A positive Hn indicates curvature towards oil (o/w microemulsion), a negative Hn indicates curvature towards water (w/o microemulsion), and Hn = 0 at the phase inversion point. chemrxiv.org

Average Curvature (Ha): This parameter is related to the size of the domains in the microemulsion and prevents the model from predicting infinite solubilization when HLD = 0. stevenabbott.co.uk

Studies on sodium dihexyl sulfosuccinate (SDHS) have shown that the NAC model can successfully predict the solubilization curves and morphological transitions in microemulsions. researchgate.net The model incorporates a characteristic surfactant length parameter (L), which is proportional to the extended tail length of the surfactant and reflects its solubilization potential. researchgate.net The NAC model provides a quantitative tool for designing microemulsion systems with specific properties for advanced applications.

Computational Approaches for Interfacial Phenomena

Computational methods are increasingly used to simulate the behavior of surfactants at interfaces, providing molecular-level insights that are difficult to obtain experimentally. These approaches can model the dynamics of interface formation, the structure of the adsorbed surfactant layer, and the interactions that lead to phenomena like coalescence and breakage. kit.edu

Methods like molecular dynamics (MD) simulations can be used to study the self-assembly of this compound molecules into micelles and their arrangement at an oil-water interface. Phase-field models, based on thermodynamic principles, are another powerful tool. aps.org These models can simulate the evolution of complex interfaces in two-phase systems, capturing topological changes like droplet coalescence and breakup without explicitly tracking the interface. aps.org

Furthermore, the Density Gradient Theory (DGT), coupled with equations of state, can predict interfacial tension and concentration profiles of components across the interface. researchgate.net While specific computational studies focused solely on this compound are limited, these established computational techniques are fully applicable and provide a powerful framework for investigating its interfacial properties and guiding the design of formulations.

Simulations of Surfactant Film Curvature

No specific studies detailing the simulation of surfactant film curvature for this compound were identified in the reviewed literature. Computational simulations in this area typically involve creating molecular models to predict how surfactant molecules orient themselves at interfaces, which in turn determines the curvature of the film. These simulations are crucial for understanding the stability and morphology of foams and emulsions. However, research explicitly detailing these parameters for this compound is not available.

Modeling Electrostatic Repulsion in Aggregate Formation

There is a lack of specific research on the modeling of electrostatic repulsion in the formation of this compound aggregates. This type of modeling is essential for understanding how ionic surfactants like sulfosuccinates assemble into micelles and other aggregates in solution. The electrostatic repulsion between the charged headgroups of the surfactant molecules is a critical factor that influences the size, shape, and stability of these aggregates. Without specific studies on this compound, it is not possible to provide detailed research findings or data on this topic.

Advanced Applications of Dipentyl Sulfosuccinate in Materials Science and Engineering

Role in Emulsion Polymerization Processes

In emulsion polymerization, a process used to produce synthetic latexes and polymer dispersions, surfactants are crucial for emulsifying hydrophobic monomers in water and stabilizing the resulting polymer particles. gantrade.comsemanticscholar.org Anionic surfactants like dipentyl sulfosuccinate (B1259242) play a significant role in controlling particle size and ensuring the stability of the latex. pcc.eu

The primary functions of sulfosuccinates in emulsion polymerization include:

Monomer Emulsification: They reduce the interfacial tension between water and insoluble monomer droplets, facilitating the formation of a stable emulsion. pcc.eu

Micelle Formation: Surfactant molecules aggregate to form micelles, which serve as the primary sites for polymer chain initiation and growth. pcc.eu

Particle Stabilization: As polymer particles form and grow, the surfactant molecules adsorb onto their surfaces. semanticscholar.orgpcc.eu The negatively charged head groups of dipentyl sulfosuccinate create an electrostatic repulsion between the particles, preventing them from agglomerating and ensuring the colloidal stability of the latex. pcc.eu

The concentration and type of surfactant used can significantly impact the final properties of the polymer dispersion, such as particle size distribution and viscosity. researchgate.netpcimag.com Sulfosuccinates are often used in combination with nonionic surfactants to enhance mechanical and electrolytic stability. pcc.eu

Table 1: Key Roles of this compound in Emulsion Polymerization

FunctionMechanismImpact on Final Product
Emulsifier Reduces interfacial tension between monomer and water. pcc.euFacilitates the formation of a stable monomer emulsion.
Nucleation Site Forms micelles where polymerization is initiated. pcc.euInfluences the number and initial size of polymer particles.
Stabilizer Adsorbs on polymer particles, providing electrostatic repulsion. pcc.euPrevents coagulation and ensures latex stability. semanticscholar.org

Utilization in Microemulsion-Based Systems

Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. nih.gov this compound, with its ability to form stable microemulsions, is utilized in several advanced applications that rely on the unique properties of these systems.

The structure of microemulsions, with their nanosized domains of oil and water, allows for the solubilization of various organic compounds that are otherwise immiscible in the bulk phase. tersusenv.comcluin.org The hydrophobic tails of the this compound molecules create a core within the micelles that can encapsulate non-polar organic molecules, effectively "dissolving" them in the aqueous phase. cluin.org This property is fundamental to applications such as surfactant-enhanced aquifer remediation.

In the petroleum industry, a significant amount of oil remains trapped in reservoirs after primary and secondary recovery methods. researchgate.netsasol.com Enhanced Oil Recovery (EOR) techniques are employed to mobilize this residual oil. sasol.com Microemulsion flooding, a type of chemical EOR, involves injecting a surfactant solution to reduce the interfacial tension (IFT) between the oil and the reservoir brine. researchgate.netmdpi.com

Anionic surfactants like sulfosuccinates are effective in EOR because they can lower the IFT to ultra-low values (10⁻³ to 10⁻⁴ mN/m). mdpi.com This reduction in IFT overcomes the capillary forces that trap oil droplets within the porous rock, allowing them to be mobilized and displaced toward production wells. mdpi.comufba.br The formation of a middle-phase microemulsion (Winsor Type III) is particularly desirable as it corresponds to the lowest IFT and highest oil recovery efficiency. mdpi.comsemanticscholar.org

Table 2: Mechanisms of this compound in Enhanced Oil Recovery

MechanismDescriptionOutcome
Interfacial Tension Reduction Surfactant molecules accumulate at the oil-water interface, significantly lowering the energy barrier between the two phases. researchgate.netsasol.comOvercomes capillary forces, releasing trapped oil from reservoir pores. mdpi.com
Microemulsion Formation Forms a stable microemulsion phase that can solubilize and transport the mobilized oil. ufba.brImproves the displacement of oil towards the production well.
Wettability Alteration Can alter the wettability of the reservoir rock, making it more water-wet and facilitating oil release. researchgate.netEnhances the overall sweep efficiency of the water flood.

Surfactant-Enhanced Aquifer Remediation (SEAR)

Groundwater and soil contamination by non-aqueous phase liquids (NAPLs), such as chlorinated solvents and hydrocarbons, poses a significant environmental challenge. ucm.es Surfactant-Enhanced Aquifer Remediation (SEAR) is a technology that utilizes surfactants to remove these contaminants from the subsurface. ucm.esecovacservices.com

Similar to EOR, SEAR operates through two primary mechanisms:

Solubilization: Above its critical micelle concentration (CMC), this compound forms micelles that encapsulate the hydrophobic contaminant molecules, increasing their apparent solubility in water and facilitating their removal via groundwater extraction. tersusenv.comcluin.org

Mobilization: By reducing the interfacial tension between the NAPL and groundwater, the surfactant lowers the capillary forces that trap the contaminant in the soil pores, allowing it to be mobilized and pumped out. tersusenv.comcluin.org

The selection of the appropriate surfactant is critical for the success of SEAR, with factors such as low adsorption to aquifer materials and a low CMC being desirable. clu-in.org Sulfosuccinates are considered for these applications due to their effectiveness and relatively low tendency for adsorption. clu-in.org

Modification of Polymeric Materials

The addition of surfactants to polymeric materials can significantly alter their bulk properties, leading to improved performance characteristics for specific applications.

Epoxy resins are widely used as adhesives and matrix materials in composites due to their excellent mechanical properties and chemical resistance. However, their inherent brittleness can be a significant drawback. google.com To improve their toughness and impact resistance, various toughening agents are incorporated into the epoxy matrix. mdpi.comnih.gov

Recent research has demonstrated that sulfosuccinate-based anionic surfactants can act as effective impact modifiers for epoxy resins. researchgate.net The incorporation of a small amount of a sulfosuccinate surfactant into an epoxy matrix has been shown to result in a substantial increase in impact strength without significantly compromising other mechanical properties like tensile strength. researchgate.net

Table 3: Impact of a Sulfosuccinate Modifier on Epoxy Resin Properties

PropertyEffect of Sulfosuccinate AdditionUnderlying Mechanism
Impact Strength Significant increase. researchgate.netEnergy dissipation through the formation of a nano-blend morphology and strong interfacial interactions. researchgate.net
Tensile Strength Maintained without significant reduction at optimal concentrations. researchgate.netGood compatibility and interaction between the surfactant and the epoxy matrix.
Thermal Stability Not significantly affected at lower concentrations. researchgate.netThe modifier does not disrupt the crosslinked network of the epoxy at these levels.

Interfacial Adhesion Mechanisms in Polymer Blends

In the realm of materials science, the performance of immiscible polymer blends is often dictated by the properties of the interface between the different polymer phases. taylorfrancis.com Poor adhesion at this interface can lead to materials with inferior mechanical properties. The enhancement of interfacial adhesion is therefore a critical area of research. nih.gov The mechanism of adhesion in these systems is complex, often relying on the interplay of physical and chemical interactions at the interface. rsc.org

One primary factor governing adhesion is the reduction of interfacial tension between the polymer phases. This is typically achieved by adding a compatibilizer, a substance that is at least partially miscible with both polymer components. While specific studies detailing the use of this compound as a compatibilizer in polymer blends are not extensively documented, its surfactant nature suggests a potential mechanism of action. As an amphiphilic molecule, this compound would be expected to preferentially locate at the interface between two immiscible polymers. The hydrophilic sulfosuccinate head and the hydrophobic pentyl tails could interact with polar and non-polar polymer chains, respectively, effectively acting as a bridge between the two phases.

Advanced Materials Synthesis using Sulfosuccinate Templates

Sulfosuccinate surfactants, including structures analogous to this compound, are widely utilized in the synthesis of advanced materials, particularly in the formation of nanoparticles. One of the most effective methods for this is through the use of reverse micelles, which are nanometer-sized water droplets dispersed in a continuous oil phase and stabilized by surfactant molecules. researchgate.net These reverse micelles function as nanoreactors, providing a confined environment for chemical reactions to occur. scispace.com

The formation of these nanoreactors relies on the self-assembly of sulfosuccinate molecules. In a nonpolar solvent, the hydrophobic alkyl tails (like the pentyl groups in this compound) orient themselves outwards into the oil phase, while the polar sulfosuccinate head groups point inwards, encapsulating a nano-sized pool of water. mdpi.com This structure is thermodynamically stable and provides an ideal environment for the synthesis of nanoparticles. mdpi.com

The synthesis process typically involves preparing two separate microemulsions, each containing one of the necessary reactants within the aqueous core of the reverse micelles. scispace.com When these two microemulsions are mixed, the micelles collide, coalesce, and exchange their contents. This mixing of reactants within the confined space of the micelle core initiates the nucleation and subsequent growth of the nanoparticle. scispace.com The surfactant layer also plays a crucial role in preventing the aggregation of the newly formed nanoparticles, providing steric stabilization. scispace.com

A significant advantage of using sulfosuccinate-based reverse micelles for nanoparticle synthesis is the high degree of control it offers over the final particle size and shape (morphology). researchgate.netnih.gov The size of the nanoparticles is primarily determined by the size of the aqueous core of the reverse micelle. researchgate.net

This core size can be precisely controlled by adjusting the molar ratio of water to surfactant (W₀). A higher W₀ value leads to larger water pools, which in turn results in the formation of larger nanoparticles. researchgate.net This relationship allows for the fine-tuning of nanoparticle dimensions to suit specific applications. The synthesis within these reverse micelle microemulsions is a proven method for controlling particle size and ensuring a narrow particle size distribution. mdpi.com

Beyond size, the reverse micelle template can also influence the morphology of the synthesized nanoparticles. The shape of the micelle itself, which can be spherical, cylindrical, or lamellar depending on the formulation, can act as a template for the growing nanoparticle. mdpi.com Factors such as the chemical structure of the surfactant, temperature, and the addition of electrolytes can be adjusted to control the shape of the micelles and, consequently, the morphology of the final nanomaterial. researchgate.net This level of control is crucial as the properties and effectiveness of nanoparticles are often highly dependent on their shape and structure. nih.gov

Colloidal Unimolecular Polymers (CUPs) are nanoscale particles, typically smaller than 10 nm, formed from a single polymer chain. paint.orgpaint.org These particles are created when a polymer chain containing a balance of hydrophobic and hydrophilic units collapses in on itself in a specific solvent system. paint.org The stability of these CUPs in dispersion is maintained by charged groups on the particle's surface, which prevent aggregation through ionic repulsion. paint.orgpaint.org

The formation process involves dissolving the polymer in a water-miscible, low-boiling solvent and then adding water. As water is added, the polymer-polymer interactions become more favorable than the polymer-solvent interactions, causing the individual polymer chains to collapse into discrete particles. paint.orgpaint.org

While this compound itself is a small molecule surfactant, the sulfosuccinate functional group is a prime candidate for incorporation into polymer backbones to create CUPs. Polymers synthesized to contain sulfonate groups can serve as the charged stabilizing component. researchgate.net A polymer chain featuring sulfosuccinate moieties would possess the necessary hydrophilic and charged character to stabilize the collapsed particle in an aqueous dispersion. This method allows for the creation of stable, additive-free dispersions of nanoparticles, with potential applications in coatings, drug delivery, and catalysis. paint.orgpaint.org

Applications in Hydrophobic Ion Pairing for Enhanced Lipophilicity

Hydrophobic Ion Pairing (HIP) is a widely used strategy to increase the lipophilicity (fat-solubility) of charged, hydrophilic molecules, such as peptides and proteins. researchgate.netnih.gov This technique involves pairing the target molecule with an oppositely charged molecule that possesses significant hydrophobic character, known as a counterion. rsc.org The resulting complex is charge-neutral and significantly more soluble in non-polar environments. rsc.org

Research has shown that modifying the alkyl tails of the sulfosuccinate molecule can significantly impact the effectiveness of the hydrophobic ion pairing. Studies comparing various sulfosuccinate analogues have demonstrated that those with highly lipophilic alkyl tails can lead to a substantial increase in the hydrophobicity of the resulting complex, even when compared to the industry standard, docusate (B154912). researchgate.netnih.gov This enhancement is quantified by measuring the partition coefficient (logP) or the solubility in organic solvents like 1-octanol. nih.gov The formation of these complexes is a promising strategy for incorporating hydrophilic molecules into lipid-based formulations. researchgate.netresearchgate.net

CounterionFold Increase in Partition Coefficient (logP) vs. DocusateFold Increase in 1-Octanol Solubility vs. Docusate
Dioleyl sulfosuccinate Up to 8.3Up to 26.5
Bis(isotridecyl) sulfosuccinate Up to 6.7Up to 44.0
This table presents data on the enhanced lipophilicity of complexes formed with different sulfosuccinate counterions compared to the standard, docusate, when paired with various peptides and proteins. Data sourced from research on docusate analogues. researchgate.netnih.gov

Environmental Fate and Degradation Mechanisms of Dipentyl Sulfosuccinate

Biodegradation Pathways and Mechanisms

Biodegradation is a key process in the environmental breakdown of organic substances, primarily carried out by microorganisms. researchgate.netnih.gov For dialkyl sulfosuccinates, this process involves a sequence of enzymatic reactions that break down the molecule into simpler, less harmful compounds.

The initial and often rate-limiting step in the biodegradation of dialkyl sulfosuccinates is the enzymatic hydrolysis of one of the two ester bonds. This reaction is catalyzed by esterase enzymes produced by various microorganisms. The cleavage of an ester linkage introduces a hydroxyl group and results in the formation of a monoalkyl sulfosuccinate (B1259242) and a corresponding alcohol (in this case, pentanol).

Studies on analogous compounds, such as dioctyl sulfosuccinate (DOSS), have identified the formation of a common degradation product consistent with the substitution of an octyl group with a hydroxyl group, which supports the hydrolysis of the ester bond as a primary degradation step. nih.govdaneshyari.com This initial cleavage increases the water solubility of the molecule and facilitates further microbial attack.

Following the initial hydrolysis, the liberated alkyl chain (pentanol, which is likely oxidized to pentanoic acid) and the pentyl group remaining on the monoester can be further degraded through common fatty acid metabolism pathways. nih.gov

Beta-Oxidation (β-oxidation): This is the primary catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA. wikipedia.org The pentyl group undergoes a sequential shortening process, where two-carbon units are removed in each cycle. This occurs at the beta-carbon (C-3) of the alkyl chain. wikipedia.orglibretexts.org

Omega-Oxidation (ω-oxidation): As an alternative pathway, omega-oxidation involves the oxidation of the terminal methyl group (the ω-carbon) of the alkyl chain. wikipedia.orgbyjus.com This process, typically occurring in the endoplasmic reticulum of vertebrate cells, introduces a hydroxyl group at the end of the chain, which is subsequently oxidized to a carboxylic acid, forming a dicarboxylic acid. nih.govwikipedia.org While a minor pathway for many fatty acids, it becomes more significant for certain molecules or when β-oxidation is impaired. byjus.com

As a direct result of the initial hydrolytic cleavage, mono-pentyl sulfosuccinate is formed as a key intermediate metabolite. The presence of these monoester metabolites has been confirmed in degradation studies of similar diester compounds. For example, in studies of dimethyl phthalate (B1215562) esters (DMPE), transformation to the respective monomethyl phthalate was observed. nih.gov The fate of this monoalkyl sulfosuccinate is further biodegradation. The remaining pentyl group can be metabolized via the oxidation pathways described above, while the core sulfosuccinate molecule can also be broken down. Research on the biodegradation of the parent sulfosuccinate molecule has shown that bacteria can cleave the carbon-sulfur bond, releasing sulfite (B76179) that is then oxidized to sulfate. nih.gov

The structure of the alkyl chain significantly influences the rate of biodegradation. While dipentyl sulfosuccinate typically refers to the linear n-pentyl isomer, branched isomers also exist. Generally, branched alkyl chains are more resistant to biodegradation than their linear counterparts. This is because the branching can sterically hinder the enzymes involved in the β-oxidation pathway.

Research on other surfactants, such as linear alkylbenzene sulfonate (LAS), has shown that degradation rates are rapid for linear homologs. nih.gov Conversely, studies on other classes of chemicals, like ionic liquids, have demonstrated that resistance to degradation increases with longer alkyl chains and can be affected by the structure of the head group. nih.gov The "distance principle," observed in the degradation of LAS, suggests that the initial microbial attack occurs at the end of the alkyl chain, and degradation proceeds towards the sulfonate group. Branching along the chain can disrupt this process, leading to slower degradation kinetics.

Abiotic Degradation Processes

In addition to biodegradation, this compound can be broken down by non-biological environmental factors, primarily through the action of sunlight.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. Studies on the closely related DOSS have provided insight into this process for dialkyl sulfosuccinates. nih.govdaneshyari.com When exposed to simulated solar conditions, these compounds can undergo photodegradation.

The rate of photodegradation is highly dependent on the wavelength of the light. For DOSS, it was found that degradation was significantly faster under ultraviolet (UV) light (254 nm), with a half-life measured in hours, compared to light sources more representative of environmental conditions (350 nm and a solar simulator), where the half-lives were in the order of days. nih.govdaneshyari.com Research on the photodegradation of other pollutants has shown that the presence of surfactants like DOSS can influence the process, for instance by incorporating the pollutant molecules into micelles, which can affect their half-life. mdpi.com

The primary photodegradation product of DOSS was identified as a mono-substituted sulfosuccinate, analogous to the initial product of hydrolysis. nih.govdaneshyari.com This suggests that light energy can also induce the cleavage of the ester bond.

Table of Research Findings on the Degradation of Dialkyl Sulfosuccinates and Analogues

ProcessCompound StudiedKey FindingsReference
Hydrolysis & PhotodegradationDioctyl Sulfosuccinate (DOSS)A common degradation product resulted from both processes, identified as a mono-substituted sulfosuccinate (C12H21O7S). Photodegradation was much faster under UV light (254 nm) than under simulated solar light. nih.govdaneshyari.com
BiodegradationSulfosuccinateA Pseudomonas species was shown to biodegrade sulfosuccinate via direct desulfonation, producing sulfite which was then oxidized to sulfate. nih.gov
Biodegradation KineticsLinear Alkylbenzene Sulfonate (LAS)Degradation was rapid in soil, with half-lives for mineralization of the benzene (B151609) ring ranging from 18 to 26 days, showing little variation among homologs with alkyl chains from C10 to C14. nih.gov
BiodegradationDimethyl Phthalate Esters (DMPE)Under sulfate-reducing conditions, DMPEs were transformed into their respective monomethyl phthalate and phthalic acid metabolites. nih.gov

Hydrolysis in Aquatic Environments

Research on DOSS has shown that the hydrolysis of its ester bonds is the primary degradation mechanism. This process involves the cleavage of one or both of the ester groups, leading to the formation of monoester and succinate (B1194679) derivatives. For instance, a common degradation product identified in studies of DOSS is a compound where one octyl group has been substituted by a hydroxyl group.

The stability of these ester linkages is pH-dependent. Under neutral conditions (pH 7), the hydrolysis process is relatively slow. However, the rate of hydrolysis can be influenced by changes in pH. Data for DOSS indicates that the hydrolysis half-life is significantly affected by the acidity or alkalinity of the water. While specific half-life values for this compound have not been documented in the reviewed literature, the general principles of ester hydrolysis suggest a similar pattern of pH-dependent degradation.

Hydrolysis Data for Structurally Similar Dialkyl Sulfosuccinates

CompoundConditionReported Half-lifeReference
Dioctyl sulfosuccinate (DOSS)pH 76.7 years (estimated) rsc.org
Dioctyl sulfosuccinate (DOSS)pH 8243 days (estimated) rsc.org
Dioctyl sulfosuccinate (DOSS)Simulated sunlight (300-800 nm)6.5 days rsc.org

Environmental Partitioning and Transport

The movement and distribution of this compound in the environment are governed by several key physical and chemical properties, including its affinity for soil and sediment, its potential to move with water, and its tendency to enter the atmosphere.

Sorption to Soil Organic Matter and Suspended Solids

The tendency of a chemical to attach to soil particles and suspended solids is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A specific Koc value for this compound is not available in the current literature. However, its partitioning behavior can be inferred from its high water solubility. Chemicals with high water solubility generally exhibit low adsorption to soil and sediment because they prefer to remain in the aqueous phase rather than partitioning to organic matter.

This compound has a reported water solubility of 392,000 mg/L at 25 °C. This high solubility suggests a low potential for sorption to soil organic matter and suspended solids. Consequently, it is expected to have a low Koc value and remain predominantly in the water column rather than accumulating in sediment or soil.

Leaching and Runoff Potential

The potential for a chemical to be transported from soil into groundwater (leaching) or to be carried over land by rainwater (runoff) is closely linked to its water solubility and sorption characteristics.

Given the high water solubility of this compound and its inferred low sorption to soil, it is considered to have a high potential for mobility in soil. This mobility indicates a significant potential for both leaching through the soil profile into groundwater and for transport via surface runoff into nearby aquatic systems. Therefore, in agricultural or industrial settings where it might be released, this compound poses a potential risk for contaminating water resources.

Volatilization Behavior

Volatilization, the process of a chemical partitioning from water or soil into the air, is determined by its vapor pressure and Henry's Law constant. Specific experimental values for these properties for this compound are not documented. However, as a salt with a relatively high molecular weight (360.40 g/mol ), it is expected to have a very low vapor pressure and consequently a low tendency to volatilize.

Analogous compounds like dioctyl sulfosuccinate are described as having extremely low volatility. This characteristic is typical for ionic surfactants, which have strong intermolecular forces that keep them in the liquid or solid phase. Therefore, volatilization is not considered a significant environmental transport pathway for this compound.

Physicochemical Properties Influencing Environmental Partitioning of this compound and Analogs

CompoundPropertyValueReference
Sodium this compoundWater Solubility392,000 mg/L @ 25 °C epa.govrsc.org
Sodium Dihexyl SulfosuccinateWater Solubility364,000 mg/L nih.govufl.edu
Dioctyl Sulfosuccinate Sodium SaltWater Solubility15,000 mg/L @ 25 °C chemsafetypro.com
Sodium this compoundMolecular Weight360.40 g/mol
Dioctyl Sulfosuccinate Sodium SaltVapor PressureData unavailable (expected to be low)

Behavior in Wastewater Treatment Systems

The removal of this compound in wastewater treatment plants (WWTPs) is crucial for preventing its release into aquatic environments. Its removal is primarily achieved through biodegradation under both aerobic and anaerobic conditions.

Efficiency of Removal in Aerobic and Anaerobic Conditions

Sulfosuccinate surfactants are generally considered to be readily biodegradable. In the aerobic conditions typical of activated sludge systems, these compounds undergo rapid primary and ultimate biodegradation. The degradation process is initiated by the hydrolytic cleavage of the ester bonds, followed by the microbial breakdown of the resulting alcohols and sulfosuccinate.

Under anaerobic conditions, such as those found in anaerobic digesters, the biodegradation of sulfosuccinates also proceeds efficiently. Research has shown a high level of primary biodegradation for this class of surfactants in anaerobic environments. A key factor influencing the extent of anaerobic mineralization is the structure of the alkyl chains. Studies have indicated that linear alkyl sulfosuccinates, such as this compound, are completely mineralized, whereas sulfosuccinates with branched alkyl chains may only be partially degraded. The initial step in the anaerobic pathway is also the cleavage of the ester bonds.

Given that this compound possesses linear pentyl chains, it is expected to be effectively removed in conventional wastewater treatment plants that utilize both aerobic and anaerobic processes.

Mass Balance Analysis in Treatment Plants

Anionic surfactants, as a class, are known to be removed in WWTPs through a combination of biodegradation and sorption to sludge. A study on the mass balance of anionic surfactants in up-flow anaerobic sludge blanket (UASB) based sewage treatment plants revealed that on average, 8-30% of anionic surfactants were removed. daneshyari.com A significant portion of the surfactant load was discharged with the treated effluent, while a fraction was adsorbed onto the sludge. daneshyari.com

The partitioning of this compound between the liquid and solid phases within a treatment plant is governed by its physicochemical properties, such as its hydrophobicity. It is anticipated that a portion of the influent this compound will adsorb to the sludge, with the remainder being subjected to microbial degradation or passing through the plant into the final effluent.

To illustrate the potential distribution of this compound in a conventional activated sludge treatment plant, a hypothetical mass balance is presented below, based on typical removal efficiencies for anionic surfactants.

Interactive Data Table: Hypothetical Mass Balance of this compound in a Conventional Activated Sludge Plant

ParameterInfluent Load (%)Effluent Discharge (%)Sludge Removal (%)Biodegradation (%)
This compound 100152560

Note: This table is illustrative and based on general data for anionic surfactants. The actual distribution can vary depending on plant operating conditions and the specific properties of the wastewater.

Detailed research findings on analogous compounds suggest that the alkyl chain length of dialkyl sulfosuccinates influences their partitioning behavior. It is plausible that this compound, with its C5 alkyl chains, will exhibit moderate sorption to sludge.

Persistence and Transformation in Natural Systems

The persistence of this compound in natural systems, such as soil and water, is determined by its susceptibility to biotic and abiotic degradation processes. The primary mechanism for the ultimate degradation of most surfactants in the environment is biodegradation.

Studies on structurally similar compounds provide valuable information. For instance, research on dihexyl sulfosuccinate has demonstrated its primary biodegradation by bacterial cultures. nih.gov This suggests that this compound is also likely to be biodegradable. The rate of biodegradation is influenced by environmental factors such as temperature, pH, and the presence of acclimated microbial populations.

While aerobic biodegradation is expected to be the primary degradation pathway, the fate of sulfosuccinates under anaerobic conditions is less certain. Some information suggests that dialkyl sulfosuccinates may not be readily biodegradable under anaerobic conditions. ewg.org

In addition to biodegradation, abiotic processes such as hydrolysis could contribute to the transformation of this compound. However, for many surfactants, the rate of abiotic degradation is generally slower than biodegradation.

The potential for persistence is a key environmental concern. Studies on dioctyl sodium sulfosuccinate (DOSS) have indicated its potential to persist in the environment longer than other dispersant components, particularly in marine environments. researchgate.net The persistence of this compound would depend on the specific environmental compartment and the prevailing conditions.

Transformation of this compound in the environment could lead to the formation of various intermediate products. The complete mineralization of the surfactant would ultimately result in the formation of carbon dioxide, water, and inorganic sulfate. However, incomplete degradation could lead to the formation of more persistent or potentially toxic metabolites.

The following table summarizes the expected environmental fate of this compound based on data from related compounds.

Interactive Data Table: Environmental Persistence and Transformation of this compound

Environmental CompartmentPrimary Degradation MechanismExpected PersistencePotential Transformation Products
Aerobic Water BiodegradationLow to ModerateMonoesters, sulfosuccinic acid, pentanol (B124592)
Anaerobic Sediment Limited BiodegradationModerate to High-
Soil BiodegradationLow to ModerateMonoesters, sulfosuccinic acid, pentanol

Note: The information in this table is inferred from the behavior of other dialkyl sulfosuccinates and represents expected trends.

Advanced Analytical Techniques for Characterizing Dipentyl Sulfosuccinate

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to verifying the chemical identity and purity of dipentyl sulfosuccinate (B1259242). By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its functional groups and atomic arrangement.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample of dipentyl sulfosuccinate is exposed to infrared radiation, its chemical bonds vibrate by stretching or bending at specific frequencies, resulting in an absorption spectrum that is characteristic of its molecular structure. upi.edu The synthesis of related sulfosuccinate surfactants has been successfully confirmed using FT-IR. nih.gov

Key characteristic absorption bands for this compound are used to confirm the presence of its core structural components: the sulfonate head group, the ester linkages, and the pentyl alkyl chains.

Table 1: Predicted Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Sulfonate (S=O) Asymmetric Stretch 1250–1160 Strong
Sulfonate (S=O) Symmetric Stretch 1070–1030 Strong
Ester Carbonyl (C=O) Stretch 1750–1735 Strong
Ester (C-O) Stretch 1250–1100 Strong
Alkyl (C-H) Asymmetric & Symmetric Stretch 2960–2850 Medium-Strong
Alkyl (C-H) Bending 1470–1370 Medium

This table is generated based on established infrared spectroscopy correlation tables. vscht.czlibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of each hydrogen (¹H-NMR) and carbon (¹³C-NMR) atom, allowing for the unambiguous assembly of the molecular structure. nih.gov While specific experimental data for this compound is not widely published, its ¹H and ¹³C NMR spectra can be accurately predicted based on the well-documented spectra of close structural analogs, such as dioctyl sulfosuccinate, and established chemical shift prediction models. nih.govnih.govst-andrews.ac.ukfigshare.com

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the succinate (B1194679) backbone and the different methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the two pentyl chains.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH(SO₃)- ~4.1 Multiplet 1H
-CH₂(COO)- ~2.9 - 3.2 Multiplet 2H
-O-CH₂(CH₂)₃CH₃ ~4.0 Triplet 4H
-O-CH₂-CH₂- ~1.6 Multiplet 4H
-(CH₂)₂-CH₃ ~1.3 Multiplet 8H
-CH₃ ~0.9 Triplet 6H

Predicted values are relative to Tetramethylsilane (TMS) and are based on data from analogous structures and chemical shift principles. illinois.eduabdn.ac.uk

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. This technique is crucial for confirming the carbon skeleton of the compound.

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C=O (Ester) ~170 - 172
-CH(SO₃)- ~62
-O-CH₂- ~68
-CH₂(COO)- ~34
-O-CH₂-CH₂- ~30
-CH₂-CH₂-CH₃ ~28
-CH₂-CH₃ ~22
-CH₃ ~14

Predicted values are relative to Tetramethylsilane (TMS) and are based on data from analogous structures and chemical shift principles. nih.govillinois.edursc.orgmdpi.com

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating this compound from complex mixtures, identifying impurities or degradation products, and performing accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique ideal for analyzing non-volatile and thermally labile compounds like this compound. The liquid chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer.

For related sulfosuccinates like dioctyl sulfosuccinate (DOSS), LC-MS/MS methods have been developed for trace-level analysis in environmental samples, often employing electrospray ionization (ESI) in negative mode, which is well-suited for anionic surfactants. nih.govsigmaaldrich.com The precursor ion for this compound would be its deprotonated molecule, [M-Na]⁻.

Tandem mass spectrometry (LC-MSⁿ) allows for the fragmentation of the parent ion, generating a characteristic pattern that aids in structural confirmation and identification of unknown degradation products. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 0.001 atomic mass units), which allows for the determination of the elemental composition of the parent molecule and its fragments. nih.govresearchgate.net This capability is crucial for identifying byproducts from synthesis or products of hydrolytic degradation (e.g., cleavage of the ester bonds).

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. fda.gov While this compound itself is not sufficiently volatile for direct GC-MS analysis without derivatization, the technique is highly effective for identifying and quantifying volatile impurities that may be present from its synthesis or degradation. researchgate.net

Potential applications include:

Residual Solvent Analysis: Detecting residual pentanol (B124592) used in the esterification step of its synthesis. researchgate.net

Analysis of Volatile Degradants: Identifying small, volatile molecules that could be formed under harsh conditions (e.g., high heat).

Purity Assessment: Screening for volatile organic impurities in the raw materials or the final product. chromtech.com.aunih.gov

The methodology involves injecting a sample (often using a headspace autosampler for residual solvents) into the GC, where compounds are separated based on their boiling points and interaction with a capillary column. The separated components then enter the mass spectrometer, which provides mass spectra that can be compared against extensive libraries (e.g., NIST) for positive identification. fda.gov

Techniques for Colloidal Structure and Morphological Analysis

As a surfactant, this compound self-assembles into various colloidal structures (e.g., micelles, vesicles) in solution above a certain concentration known as the critical micelle concentration (CMC). Understanding this aggregation behavior is key to its application.

Several techniques are used to characterize these colloidal properties:

Tensiometry: Surface tension measurements are used to determine the CMC, which is the concentration at which micelles begin to form, indicated by a sharp change in the slope of the surface tension versus concentration curve.

Dynamic Light Scattering (DLS): DLS measures the size distribution of particles and aggregates in a solution. It is commonly used to determine the hydrodynamic radius of micelles formed by surfactants.

Fluorescence Quenching: This technique is used to determine micellar properties such as the aggregation number (the number of surfactant molecules in a single micelle). Studies on related dialkyl sulfosuccinates have used this method to show the formation of spherical micelles. cdnsciencepub.comcdnsciencepub.com

Microscopy Techniques: Advanced imaging techniques like Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Scanning Electron Microscopy (SEM) can provide direct visual evidence of the morphology of the aggregates, confirming whether they are spherical, rod-like, lamellar, or other structures. acs.org

Computer Simulations: Molecular modeling techniques, such as dissipative particle dynamics (DPD), are powerful tools for examining the self-assembly morphology and dynamics of surfactant aggregates at a molecular level, providing insights into how factors like solvent polarity influence the final structure. rsc.orgnih.govrsc.org

Studies on analogous dialkyl sulfosuccinates, such as the dihexyl and dioctyl variants, have indicated the formation of spherical micelles in aqueous solutions. cdnsciencepub.comcdnsciencepub.com It is expected that this compound would exhibit similar behavior, forming micelles whose size and aggregation number are influenced by factors such as concentration, temperature, and ionic strength.

Other Complementary Analytical Approaches

Beyond primary characterization methods, a suite of complementary analytical techniques provides deeper insights into the behavior of this compound in solution. These methods are particularly crucial for understanding its self-assembly, aggregation properties, and the structure of the systems it forms.

Electrical Conductivity Measurements for Micellization Studies

The relationship between conductivity and surfactant concentration can be observed in two distinct phases:

Pre-micellar region: Conductivity increases sharply with concentration as more free ions are added to the solution.

Post-micellar region: The rate of conductivity increase is significantly lower because newly added surfactant molecules form micelles rather than contributing as free ions. nih.gov

By plotting the specific conductivity against the concentration of this compound, two lines with different slopes can be fitted to the data points in the pre- and post-micellar regions. The intersection of these two lines provides a precise value for the CMC. chem-soc.si

SurfactantTemperature (K)CMC (x 10-3 M)Degree of Counter-ion Dissociation (β)
Mg(DSS)2303.151.900.240
Mg(DSS)2308.151.940.248
Mg(DSS)2313.151.990.255
Mg(DSS)2323.152.080.295
Mn(DSS)2303.151.820.192
Mn(DSS)2318.151.960.245

Data adapted from a study on Metal Dioctylsulfosuccinate salts to illustrate the methodology. researchgate.net

Fluorescence Techniques for Association Properties

Fluorescence spectroscopy is a highly sensitive method used to study the association properties and microenvironment of surfactant assemblies. usc.gal This technique often employs a hydrophobic fluorescent probe, such as Pyrene, which has photophysical properties that are highly sensitive to the polarity of its immediate surroundings. usc.galavantiresearch.com

In an aqueous solution below the CMC of this compound, Pyrene resides in the highly polar water environment. Upon micelle formation, the hydrophobic Pyrene molecule preferentially partitions into the nonpolar, hydrocarbon-like core of the micelles. mdpi.com This change in the microenvironment of the probe leads to distinct changes in its fluorescence emission spectrum. nih.gov

A key parameter derived from the Pyrene emission spectrum is the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), known as the I₁/I₃ ratio. mdpi.com

In polar solvents like water, the I₁/I₃ ratio is high.

In nonpolar environments, such as the core of a micelle, this ratio is significantly lower.

By monitoring the I₁/I₃ ratio as a function of this compound concentration, the onset of micellization can be determined. A sharp decrease in the I₁/I₃ ratio indicates the partitioning of Pyrene into the newly formed micelles, and the concentration at which this transition occurs corresponds to the CMC. mdpi.com This technique is particularly valuable as it is sensitive to the very early stages of surfactant association. avantiresearch.com

The following table illustrates typical changes in the Pyrene I₁/I₃ ratio upon micellization of an anionic surfactant, demonstrating the principle of this method.

Surfactant ConcentrationEnvironment of Pyrene ProbeTypical I₁/I₃ Ratio
Below CMCAqueous (Polar)~1.8 - 1.9
Above CMCMicellar Core (Nonpolar)~1.1 - 1.3

This table presents generalized data for anionic surfactants to illustrate the expected trend for this compound.

Rheological Studies of Self-Assembled Systems

Rheological studies, which investigate the flow and deformation of matter, provide critical information about the structure, size, and interactions of surfactant self-assembled systems. For solutions of this compound, measurements of viscosity as a function of concentration, temperature, and shear rate can reveal the morphology of the aggregates formed.

In dilute solutions below and slightly above the CMC, this compound is expected to form small, spherical micelles, which generally have a minimal impact on the solution's viscosity. However, as the surfactant concentration increases, or upon the addition of electrolytes, these spherical micelles can undergo morphological transitions into larger, elongated or rod-like structures. This transition is accompanied by a significant increase in the viscosity of the solution due to the greater hydrodynamic volume and increased entanglement of the larger aggregates.

Key insights from rheological studies include:

Micellar Growth: A sharp, non-linear increase in viscosity with concentration above the CMC is a strong indicator of micellar growth from spherical to cylindrical or worm-like structures.

Inter-aggregate Interactions: At higher concentrations, the rheological behavior can reveal information about the strength of interactions between micelles, including repulsive or attractive forces.

Phase Behavior: Rheology can be used to map different liquid crystalline phases that may be formed by this compound at high concentrations, as these phases exhibit distinct viscoelastic properties.

While specific rheological data for this compound is limited, studies on the closely related Dioctyl Sodium Sulfosuccinate (AOT) have confirmed its ability to form various self-assembly morphologies, including lamellar and inverse hexagonal phases at high concentrations, which possess unique rheological fingerprints. rsc.org Viscosity experiments have been noted as a method for characterizing these AOT assemblies. rsc.org

The following table provides a conceptual illustration of how viscosity can change with the morphology of self-assembled surfactant systems.

Surfactant Concentration RangePredominant Micelle MorphologyExpected Relative Viscosity
Slightly above CMCSmall, SphericalLow
Moderate ConcentrationElongated, Rod-likeModerate to High
High ConcentrationEntangled Worm-like Micelles / Liquid Crystalline PhasesVery High / Viscoelastic

This table is a generalized representation of typical surfactant behavior to illustrate the principles of rheological analysis for this compound systems.

Future Directions and Emerging Research Avenues for Dipentyl Sulfosuccinate

Exploration of Novel Synthetic Routes and Sustainable Production

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For dipentyl sulfosuccinate (B1259242), this translates to exploring synthetic routes that are more environmentally friendly than traditional chemical methods, which can involve harsh conditions and excessive solvent use.

A significant area of research is the use of biocatalysis , particularly enzymatic synthesis. dtu.dkresearchgate.net Enzymes like lipases and transferases offer high selectivity and can operate under milder, low-impact reaction conditions, often utilizing renewable feedstocks. dtu.dktandfonline.com The enzymatic synthesis of sugar esters, for example, has demonstrated advantages over conventional chemical synthesis by proceeding in a single step without the need for protecting and deprotecting polyols. tandfonline.com This approach could be adapted for the esterification step in dipentyl sulfosuccinate production, potentially reducing energy consumption and waste generation.

Key advantages of enzymatic synthesis for surfactants include:

High Selectivity: Enzymes can target specific functional groups, leading to fewer byproducts and higher purity. dtu.dk

Mild Reaction Conditions: Biocatalytic processes typically occur at lower temperatures and pressures, reducing energy requirements. tandfonline.com

Renewable Feedstocks: Enzymes can effectively utilize raw materials derived from biological sources, contributing to a more sustainable production cycle. dtu.dk

Future research will likely focus on identifying and engineering robust enzymes that can efficiently catalyze the synthesis of this compound, as well as optimizing reaction conditions in non-conventional media like ionic liquids or supercritical fluids to improve yields for industrial-scale production. tandfonline.com

Advanced Tailoring of Molecular Architecture for Specific Applications

The performance of a surfactant is intrinsically linked to its molecular structure. By precisely modifying the architecture of this compound, its properties can be fine-tuned for specific and demanding applications. This involves altering the length and branching of the alkyl chains, as well as modifying the headgroup.

For instance, the synthesis of docusate (B154912) analogues with various alkyl tails has been explored for hydrophobic ion pairing, a technique used to increase the lipophilicity of therapeutic peptides and proteins. nih.gov This research demonstrated that conjugating highly lipophilic alkyl tails to the polar sulfosuccinate headgroup can significantly improve the hydrophobicity of the resulting complexes. nih.gov Such principles can be applied to this compound to enhance its efficacy in applications like drug delivery or extraction processes.

The relationship between molecular structure and performance is a key area of investigation. For example, in a series of ethoxylated sodium monoalkyl sulfosuccinates, increasing the number of ethylene (B1197577) oxide units was found to decrease the foamability but increase the dispersion efficiency of the surfactants. researchgate.net Understanding these structure-property relationships allows for the rational design of this compound derivatives with optimized characteristics for roles in emulsification, wetting, or dispersion. researchgate.net

Integration with Smart Materials and Responsive Systems

A rapidly advancing field is the incorporation of surfactants into "smart" or "stimuli-responsive" materials that can change their properties in response to external triggers. bris.ac.uk These triggers can include changes in pH, temperature, light, or the presence of specific chemicals. bris.ac.ukrsc.org

This compound could be a key component in the formulation of:

Stimuli-Responsive Emulsions: Emulsions that can be stabilized or destabilized on demand. This has potential applications in controlled release systems, where a drug or active ingredient is released when a specific stimulus is applied.

Switchable Surfactant Systems: By modifying the molecular structure of this compound to include a responsive moiety, its surface activity could be turned "on" or "off. " For example, a pH-responsive surfactant can have its hydrophobicity controlled by the solution's pH, leading to drastic changes in viscosity. rsc.org

Targeted Delivery Systems: Surfactant-loaded nanoparticles can be engineered to release their contents upon contact with a specific target, such as an oil-water interface in the case of oil spill remediation. acs.org

The development of such systems relies on a deep understanding of the interactions between the surfactant, the surrounding medium, and the applied stimulus. bris.ac.uk

Deepening Mechanistic Understanding of Complex Colloidal Systems

While the basic functions of surfactants are well-understood, their behavior in complex mixtures and at interfaces is still an active area of research. For this compound, this involves studying its aggregation behavior, micelle formation, and interaction with other components in a formulation.

Advanced analytical techniques are being employed to probe these systems at the molecular level. For example, studies on the micellization behavior of similar surfactants like dioctyl sulfosuccinate in the presence of ionic liquids have utilized conductivity measurements, UV-Visible spectroscopy, and FT-IR spectroscopy to understand how the critical micelle concentration (CMC) is altered. figshare.com The thermodynamic parameters of micellization, such as the standard free energy, enthalpy, and entropy, can be evaluated from the temperature dependence of the CMC. figshare.com

Computational modeling, such as dissipative particle dynamics (DPD), is also becoming a powerful tool to simulate the self-assembly of surfactants like dioctyl sodium sulfosuccinate in different solvent environments. researchgate.net These models can predict the formation of various aggregate structures, such as reverse micelles or lamellar phases, providing insights that are complementary to experimental data. researchgate.net A deeper mechanistic understanding will enable the more effective formulation of products containing this compound for a wide range of applications.

Development of Predictive Models for Environmental Impact Assessment

With increasing environmental regulations and public awareness, understanding the environmental fate and potential toxicity of chemicals is crucial. For surfactants like this compound, this involves developing predictive models to assess their persistence, biodegradability, and ecotoxicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. nih.govresearchgate.net QSAR models attempt to correlate the chemical structure of a molecule with its biological activity or environmental properties. nih.gov For surfactants, QSARs can be developed to predict acute aquatic toxicity based on properties like the octanol-water partition coefficient (log P). nih.govresearchgate.net

Challenges in developing accurate QSAR models for surfactants include the complexity of their molecular structures and their tendency to form micelles. However, approaches are being developed to address these issues. nih.gov Interspecies correlation estimation (ICE) models are another type of predictive tool that can estimate the toxicity of a chemical to one species based on data from a surrogate species. oup.com

The development of robust predictive models for this compound will allow for:

Early-stage risk assessment in the development of new formulations.

Prioritization of chemicals for further experimental testing.

Informing regulatory decisions regarding the safe use of the substance.

The U.S. Environmental Protection Agency (EPA) provides various models and tools for estimating the environmental fate and exposure of chemicals, which can be applied to substances like this compound. epa.gov

Interdisciplinary Research with Biological and Environmental Sciences

The future of this compound research will also involve greater collaboration with biological and environmental sciences. This interdisciplinary approach is essential for developing new applications and ensuring the environmental sustainability of existing ones.

In the biological realm, the interactions of surfactants with cell membranes and proteins are of significant interest for applications in drug delivery and personal care products. The mildness of sulfosuccinate surfactants makes them attractive for use in cosmetics. researchgate.netjst.go.jp Understanding these interactions at a fundamental level can lead to the design of more effective and safer products.

From an environmental perspective, research into the biodegradation pathways of this compound in various environmental compartments (e.g., soil, water, sediment) is crucial. nm.gov While some dialkyl sulfosuccinates are known to be inherently biodegradable, their degradation under anaerobic conditions may be limited. ewg.org Understanding the factors that influence biodegradation, such as the presence of specific microorganisms and environmental conditions, will be key to managing their environmental footprint. nm.gov

Furthermore, the potential for surfactants to mobilize other pollutants in the environment is an area of active investigation. nm.gov Interdisciplinary studies that combine analytical chemistry, microbiology, and ecotoxicology will be necessary to fully assess the environmental behavior of this compound and to develop strategies for its responsible use.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing dipentyl sulfosuccinate with high purity, and how can its structural integrity be validated?

  • Methodological Answer : Synthesis typically involves esterification of sulfosuccinic acid with pentanol under controlled acidic conditions. Post-synthesis, purity is validated via nuclear magnetic resonance (NMR) to confirm esterification (e.g., absence of unreacted pentanol peaks at δ 0.8–1.5 ppm). High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is recommended for quantifying impurities (<1%) . For sodium salt forms, inductively coupled plasma mass spectrometry (ICP-MS) ensures sodium content aligns with stoichiometric expectations (C14_{14}H25_{25}NaO7_7S) .

Q. What characterization techniques are critical for confirming this compound’s physicochemical properties in academic research?

  • Methodological Answer : Key techniques include:

  • Surface Activity : Critical micelle concentration (CMC) determination via tensiometry or conductivity measurements .
  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for sulfosuccinates) .
  • Solubility Profiling : Phase behavior studies in polar/non-polar solvents to guide formulation design .
  • FT-IR Spectroscopy : Validation of sulfonate (S=O) and ester (C=O) functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to SDS guidelines:

  • Ventilation : Use local exhaust systems to avoid inhalation of aerosols .
  • PPE : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent dermal contact (linked to reproductive toxicity in phthalate analogs) .
  • Storage : Tightly sealed containers in cool (2–10°C), dry conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data when studying this compound’s interactions with co-surfactants in mixed micellar systems?

  • Methodological Answer : Contradictions often arise from varying ionic strengths or pH. Use:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities between this compound and co-surfactants (e.g., polysorbates) .
  • Small-Angle Neutron Scattering (SANS) : Resolve micellar size/shape discrepancies under different conditions .
  • Statistical Analysis : Multivariate regression to isolate variables (e.g., temperature, concentration) impacting micellar stability .

Q. What advanced analytical methods are suitable for detecting this compound degradation by-products in environmental samples?

  • Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantify degradation products like sulfosuccinic acid and pentanol fragments with limits of detection (LOD) <20 µg/L .
  • Ion Mobility Spectrometry (IMS) : Separate isomeric by-products (e.g., branched vs. linear pentyl esters) .
  • Ecotoxicity Assays : Use Daphnia magna or algal models to assess biodegradation pathways and ecotoxicological impacts .

Q. How can computational modeling enhance the design of this compound-based formulations for targeted drug delivery?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict surfactant-lipid bilayer interactions to optimize encapsulation efficiency .
  • Quantitative Structure-Property Relationship (QSPR) Models : Correlate ester chain length (C5 in dipentyl) with membrane permeability .
  • Machine Learning : Train models on historical data to predict formulation stability under physiological conditions (e.g., pH 7.4, 37°C) .

Q. What methodologies address challenges in quantifying trace levels of this compound in complex biological matrices?

  • Methodological Answer :

  • Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges to improve sensitivity .
  • Isotope Dilution Mass Spectrometry (IDMS) : Use deuterated analogs (e.g., d5_5-pentyl sulfosuccinate) as internal standards for precision .
  • Matrix-Matched Calibration : Correct for ion suppression/enhancement in blood or tissue homogenates .

Data Analysis and Validation

Q. How should researchers statistically validate reproducibility in this compound synthesis yields across multiple batches?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., reaction time, catalyst concentration) .
  • ANOVA : Compare batch yields (n ≥ 5) to confirm process consistency (p < 0.05) .
  • Control Charts : Monitor synthesis metrics (e.g., pH, temperature) to detect deviations early .

Q. What strategies mitigate confounding variables when studying this compound’s role in emulsion stabilization?

  • Methodological Answer :

  • Central Composite Design (CCD) : Systematically vary surfactant concentration, oil phase ratio, and shear rate .
  • Zeta Potential Measurements : Correlate emulsion stability with electrostatic repulsion forces .
  • Confocal Microscopy : Visualize droplet size distribution and coalescence kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.